![molecular formula C12H10N2O2S B6130741 N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide](/img/structure/B6130741.png)
N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as HBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBT is a member of the Schiff base family of compounds and is synthesized by the reaction of 2-thiophenecarbohydrazide with 2-hydroxybenzaldehyde.
Mechanism of Action
The exact mechanism of action of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which may be responsible for its anti-inflammatory and antitumor properties. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been shown to possess antidiabetic activity, possibly by increasing insulin sensitivity and reducing glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is its high yield and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide. One area of interest is the development of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide analogs with improved pharmacological properties. Another area of interest is the study of the mechanism of action of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide and its potential use as a therapeutic agent for various diseases. Additionally, the use of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide as a chelating agent for heavy metal ions is an area of active research.
Synthesis Methods
The synthesis of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide. The yield of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is typically high, and the compound can be purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been studied for its potential use as a chelating agent for heavy metal ions.
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-10-5-2-1-4-9(10)8-13-14-12(16)11-6-3-7-17-11/h1-8,15H,(H,14,16)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDXCRHRUMIWQS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876698 |
Source
|
Record name | Salicylaldehyde 2-Thiophenyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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